molecular formula C17H20N2OS2 B3005934 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 1904296-96-3

2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B3005934
CAS No.: 1904296-96-3
M. Wt: 332.48
InChI Key: VEEDLGPGCQVVPS-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a unique combination of cyclopentylthio and thiophen-2-yl-pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiophen-2-yl-pyridinyl intermediate, which is then reacted with cyclopentylthiol and acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEDLGPGCQVVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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